molecular formula C16H25ClN4O2S B3046745 tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate CAS No. 1289384-66-2

tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate

Cat. No.: B3046745
CAS No.: 1289384-66-2
M. Wt: 372.9
InChI Key: MYNNIICNGCOLGJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)19-11-7-5-10(6-8-11)18-13-9-12(17)20-14(21-13)24-4/h9-11H,5-8H2,1-4H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNNIICNGCOLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112009
Record name Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-66-2
Record name Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the chloro and methylthio groups: Chlorination and methylthiolation reactions are performed to introduce the chloro and methylthio substituents on the pyrimidine ring.

    Coupling with cyclohexylamine: The substituted pyrimidine is then coupled with cyclohexylamine to form the desired intermediate.

    Carbamate formation: Finally, the intermediate is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its unique functional groups.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate
  • CAS Number : 1289384-66-2 (trans isomer; ) or 1289384-85-5 (stereochemistry unspecified; )
  • Molecular Formula : C₁₆H₂₆ClN₄O₂S
  • Molecular Weight : 378.92 g/mol

Structural Features :

  • A pyrimidine core substituted with a chlorine atom at position 6, a methylthio group at position 2, and a cyclohexylamine moiety at position 3.
  • The cyclohexyl group is further modified with a tert-butoxycarbonyl (Boc) carbamate protecting group.

Synthetic Relevance :
This compound is a key intermediate in medicinal chemistry, particularly in kinase inhibitor development (e.g., MST3/4 kinases in ). Its synthesis typically involves palladium-catalyzed coupling reactions and Boc protection/deprotection steps ().

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
Target Compound : this compound 1289384-66-2 / 1289384-85-5 C₁₆H₂₆ClN₄O₂S 378.92 Reference structure
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 1289386-75-9 C₁₅H₂₃ClN₄O₂ 326.82 Chlorine at pyrimidine position 6; carbamate on cyclohexane position 2
tert-Butyl ((1R,4R)-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 1289386-80-6 C₁₅H₂₃ClN₄O₂ 326.82 Chlorine at pyrimidine position 2; trans-cyclohexyl stereochemistry
tert-Butyl (trans-4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate 1289384-66-2 C₁₆H₂₆ClN₄O₂S 378.92 Trans-cyclohexyl stereochemistry; identical substituents to target compound
tert-Butyl ((1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate 1261236-16-1 C₁₆H₂₅ClN₄O₂S 372.91 Piperidine ring replaces cyclohexyl; methylene spacer between carbamate and heterocycle
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1286264-34-3 C₁₈H₂₇BrN₂O₂ 383.32 Bromobenzyl substituent replaces pyrimidine; no sulfur or chlorine
tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate 1289388-33-5 C₁₆H₂₆N₄O₂ 306.41 Methyl group at pyrimidine position 4; lacks chlorine and sulfur

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

Chlorine Position :

  • The target compound’s chlorine at pyrimidine position 6 (vs. position 2 in ) enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is critical for forming covalent bonds with biological targets like kinases .
  • In contrast, the 2-chloro analog (CAS 1289386-80-6) shows reduced reactivity due to steric hindrance, limiting its use in coupling reactions .

Methylthio vs. Methyl Groups: The methylthio group in the target compound (S-CH₃) increases lipophilicity (logP ~3.2) compared to the 4-methyl analog (logP ~2.5; ), improving membrane permeability.

Cyclohexyl vs.

Stereochemical Considerations :

  • The trans-cyclohexyl configuration (CAS 1289384-66-2) optimizes spatial alignment for target engagement, as seen in MST3/4 kinase inhibitors (), whereas cis isomers may exhibit reduced potency.

Biological Activity

tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H23ClN4O2S
  • Molecular Weight : 358.89 g/mol
  • CAS Number : 1261232-48-7

The compound features a pyrimidine ring substituted with a chloro and methylthio group, linked to a cyclohexylamine moiety through a carbamate functional group. These structural elements are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several key mechanisms:

  • Inhibition of Enzymes :
    • Compounds in this class have been shown to inhibit β-secretase and acetylcholinesterase, which are critical targets in the treatment of Alzheimer's disease. For instance, an analog demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that these compounds can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides, likely through the reduction of inflammatory markers such as TNF-α and free radicals .
  • Anti-Aggregation Properties :
    • The compound has shown the ability to inhibit Aβ aggregation significantly, with studies reporting up to 85% inhibition at concentrations around 100 μM .

Efficacy in Case Studies

Several studies have explored the efficacy of this compound and its analogs:

Study TypeModel UsedKey Findings
In VitroAstrocyte Cell CulturesModerate protective effect against Aβ-induced cell death; reduced TNF-α levels .
In VivoScopolamine-Induced RatsNo significant effect compared to controls; attributed to poor bioavailability in the brain .
Enzyme Inhibitionβ-secretase ActivityIC50 = 15.4 nM; effective in reducing Aβ levels in treated groups .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in:

  • Alzheimer's Disease : Its ability to inhibit key enzymes involved in Aβ formation positions it as a candidate for further development in treating Alzheimer's.
  • Neurodegenerative Disorders : The neuroprotective properties observed suggest potential use in other neurodegenerative conditions characterized by oxidative stress and inflammation.
  • Anticancer Research : Similar compounds have been studied for their effects on cancer cell lines, indicating a broader spectrum of activity that warrants investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate

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